3,5-Pyrazolidinedione, 1-(4-pyridinyl)-
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Overview
Description
1-(PYRIDIN-4-YL)PYRAZOLIDINE-3,5-DIONE is a heterocyclic compound that features both a pyrazolidine and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of the pyrazolidine-3,5-dione moiety is particularly noteworthy for its biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of 1-(PYRIDIN-4-YL)PYRAZOLIDINE-3,5-DIONE typically involves the reaction of pyridine derivatives with pyrazolidine-3,5-dione precursors. One common method includes the condensation of 4-pyridinecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazolidine ring. Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity through the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(PYRIDIN-4-YL)PYRAZOLIDINE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions
Scientific Research Applications
1-(PYRIDIN-4-YL)PYRAZOLIDINE-3,5-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(PYRIDIN-4-YL)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and the reduction of inflammation .
Comparison with Similar Compounds
1-(PYRIDIN-4-YL)PYRAZOLIDINE-3,5-DIONE is unique due to its dual ring structure, which combines the properties of both pyridine and pyrazolidine-3,5-dione. Similar compounds include:
1-Phenylpyrazolidine-3,5-dione: Lacks the pyridine ring, resulting in different biological activity.
4-(2-(4-Bromophenyl)hydrazono)-1-phenylpyrazolidine-3,5-dione:
This compound’s unique structure allows for a diverse range of chemical reactions and biological activities, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
820238-79-7 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1-pyridin-4-ylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C8H7N3O2/c12-7-5-8(13)11(10-7)6-1-3-9-4-2-6/h1-4H,5H2,(H,10,12) |
InChI Key |
MUQVSELJJWXTJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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